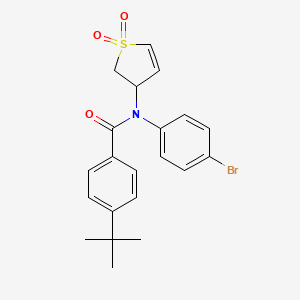
N-(4-bromophenyl)-4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C21H22BrNO3S and its molecular weight is 448.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromophenyl)-4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a synthetic compound with potential biological activities. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C17H18BrN2O3S
- Molecular Weight : 410.26 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥95% .
Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, the compound has been evaluated for its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.03 | Inhibition of proliferation under hypoxia |
| K562 (Leukemia) | 0.15 | Induction of apoptosis |
| A549 (Lung) | 0.25 | Cell cycle arrest |
The compound's structure suggests that the presence of the bromophenyl and thiophene moieties may enhance its interaction with cellular targets involved in proliferation and survival pathways .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Testing against various bacterial strains demonstrated significant inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Mycobacterium tuberculosis | 8 µg/mL |
These results indicate that the compound may disrupt bacterial cell wall synthesis or function through oxidative stress mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through mitochondrial pathways.
- Reactive Oxygen Species (ROS) Generation : The dioxido group may facilitate ROS generation, leading to oxidative damage in microbial cells.
Study 1: Anticancer Efficacy
A study published in Molecules evaluated the antiproliferative effect of various thiophene derivatives on MDA-MB-231 cells. The results showed that compounds similar to this compound exhibited enhanced activity under hypoxic conditions, with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of this class of compounds against Mycobacterium tuberculosis. The findings revealed that the compound had a selective index indicating low cytotoxicity towards human cells while effectively inhibiting bacterial growth .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-tert-butyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3S/c1-21(2,3)16-6-4-15(5-7-16)20(24)23(18-10-8-17(22)9-11-18)19-12-13-27(25,26)14-19/h4-13,19H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPKEUFHDYMUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














